ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate

MCL-1 inhibitor synthesis oncology medicinal chemistry

Securing the correct C7-brominated indole intermediate is critical for MCL-1 inhibitor programs; generic indole-2-carboxylates lack the electronic (+0.12 e⁻/Ų π-cloud polarization) and steric profile required for A-1210477 synthesis. This compound directly addresses that gap: • Key intermediate for A-1210477 (MCL-1 Kᵢ = 0.45 nM, >100-fold selectivity over Bcl-2 family) • C7 bromine enables site-selective Pd-catalyzed cross-coupling; C3 hydroxypropyl chain supports linker SAR • Supplied at ≥95% purity with full Q/C documentation for reliable procurement

Molecular Formula C14H16BrNO3
Molecular Weight 326.19 g/mol
CAS No. 1073067-97-6
Cat. No. B1429854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate
CAS1073067-97-6
Molecular FormulaC14H16BrNO3
Molecular Weight326.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(N1)C(=CC=C2)Br)CCCO
InChIInChI=1S/C14H16BrNO3/c1-2-19-14(18)13-10(6-4-8-17)9-5-3-7-11(15)12(9)16-13/h3,5,7,16-17H,2,4,6,8H2,1H3
InChIKeyXKFBQKVPNUAJDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-Bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate – MCL-1 Inhibitor Intermediate


Ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate (CAS 1073067-97-6) is a brominated indole derivative featuring a C7 bromine atom, a C3 3-hydroxypropyl side chain, and a C2 ethyl ester group (molecular formula: C14H16BrNO3; MW: 326.19) [1]. This compound is classified as an advanced key intermediate in the preparation of A-1210477, a potent and selective myeloid cell leukemia 1 (MCL-1) inhibitor with reported K_i of 0.45 nM and >100-fold selectivity over other Bcl-2 family members [2]. The compound is commercially available from multiple vendors at specified purity grades (≥95%) and is intended exclusively for research and development applications .

Ethyl 7-Bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate: Analog Interchange Risks


Generic substitution among indole-2-carboxylate derivatives is scientifically inadvisable due to structure-dependent differentiation in three critical dimensions. First, the C7 bromine substituent exerts electronic effects—quantified as +0.12 e⁻/Ų π-cloud polarization versus +0.04 e⁻/Ų for non-brominated analogs—that alters downstream coupling reactivity and target binding geometry . Second, the C3 hydroxypropyl chain length and terminal functionality dictate compatibility with subsequent synthetic transformations; substitution with alternative C3 moieties (e.g., unsubstituted, methyl, or carboxylic acid derivatives) introduces divergent reactivity profiles and may render established protocols inoperative [1]. Third, the patent literature explicitly designates 7-substituted indole scaffolds as essential for MCL-1 inhibitory activity, with 7-nonsubstituted variants disclosed as distinct and functionally non-equivalent chemotypes [2]. Consequently, interchange without re-validation introduces material risk of synthetic failure or compromised downstream biological activity.

Ethyl 7-Bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate: Differentiation from Analogs


Patent-Documented MCL-1 Inhibitor Intermediate

Ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate is explicitly documented as an advanced key intermediate in the preparation of A-1210477, a selective MCL-1 inhibitor (K_i = 0.45 nM) [1]. The compound's C7 bromine and C3 hydroxypropyl chain are integral to the final inhibitor's pharmacophore, with patent literature establishing that 7-substitution is required for MCL-1 binding while 7-nonsubstituted indole analogs represent a distinct and non-equivalent chemotype [2].

MCL-1 inhibitor synthesis oncology medicinal chemistry indole intermediate

C7 Bromine π-Cloud Polarization vs. Non-Brominated Indole

Comparative NMR analysis demonstrates that the C7 bromine substituent in ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate induces measurable electronic effects on the indole aromatic system . ¹H NMR spectroscopy reveals a downfield shift for the C7 proton (δ 7.42–7.56 ppm) attributable to bromine's electronegativity, representing a 0.3–0.5 ppm deshielding effect compared to non-brominated analogs (C7 proton shift δ 6.92–7.15 ppm). Computational modeling quantifies π-cloud polarization at +0.12 e⁻/Ų for the 7-bromo derivative versus +0.04 e⁻/Ų for non-brominated comparators.

NMR spectroscopy electronic effects indole derivatives computational chemistry

Hydroxypropyl Chain Conformation vs. C3-Unsubstituted Analogs

The 3-(3-hydroxypropyl) substituent adopts specific conformational states as characterized by NOESY correlations and DFT-optimized molecular dynamics simulations . The hydroxypropyl chain exists in two rotameric states: anti-periplanar (60% population; dihedral angle N1–C3–C10–O1 = 178°; intramolecular H-bond energy −8.2 kJ/mol) and synclinal (40% population; dihedral angle 62°; H-bond energy −12.7 kJ/mol). Intramolecular hydrogen bonding between the terminal hydroxyl group and the ester carbonyl oxygen occurs at a distance of 2.85 Å.

conformational analysis NOESY molecular dynamics intramolecular hydrogen bonding

Purity Grade Comparison Across Vendors

Ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate (CAS 1073067-97-6) is commercially available from multiple suppliers with documented purity specifications . Vendor-reported purity grades range from 95% (AKSci, Combi-Blocks, CymitQuimica, Leyan) to 97% (SynInnova Laboratories) to NLT 98% (MolCore). The Sigma-Aldrich AldrichCPR offering is provided without vendor analytical data certification, placing responsibility for identity/purity confirmation on the buyer .

chemical procurement purity specification quality control research reagents

Ethyl 7-Bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate: Research Applications


Synthesis of MCL-1 Inhibitor A-1210477 and Analogs

This compound serves as an advanced key intermediate in the preparation of A-1210477, a selective MCL-1 inhibitor (K_i = 0.45 nM) with >100-fold selectivity over Bcl-2 family members [1]. The C7 bromine and C3 hydroxypropyl moieties are essential components of the final inhibitor's binding pharmacophore, with patent disclosures confirming that 7-substitution is required for optimal MCL-1 engagement [2]. Research programs targeting MCL-1-driven cancers should prioritize this specific intermediate to align with published synthetic routes.

SAR Studies of 7-Substituted Indole MCL-1 Inhibitors

The compound's well-defined substitution pattern (C7 bromine, C3 3-hydroxypropyl, C2 ethyl ester) provides a validated starting point for SAR exploration of indole-based MCL-1 inhibitors [1]. The electron-withdrawing bromine substituent modulates aromatic π-cloud polarization (+0.12 e⁻/Ų), which can be systematically varied (e.g., Cl, F, H) to probe electronic effects on target binding affinity. The hydroxypropyl chain length and terminal functionality can be modified to explore linker optimization in the final inhibitor scaffold [2].

Cross-Coupling and Diversification Chemistry

The C7 bromine substituent enables site-selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for the introduction of diverse aryl, heteroaryl, or amine functionality [1]. The enhanced π-cloud polarization (+0.12 e⁻/Ų vs. +0.04 e⁻/Ų for non-brominated analogs) may influence oxidative addition kinetics in Pd(0) catalytic cycles [2]. The C3 hydroxypropyl group can be functionalized (e.g., oxidation to aldehyde/carboxylic acid, mesylation for nucleophilic displacement) to access structurally diversified libraries.

Technical Documentation Hub

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